molecular formula C14H16N2O B11816263 1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-

1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-

Cat. No.: B11816263
M. Wt: 228.29 g/mol
InChI Key: VMCHYHYBKKUJMT-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- is a chemical compound with the molecular formula C14H16N2O. It is known for its unique structure, which includes a pyrazole ring fused with a tetrahydronaphthalene moiety.

Preparation Methods

The synthesis of 1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

    Industrial Production: For large-scale production, the synthesis process is optimized to minimize costs and maximize efficiency.

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and targets.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain diseases and conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H-Pyrazol-5-ol, 3-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O/c1-10-8-14(17)16(15-10)13-7-6-11-4-2-3-5-12(11)9-13/h6-9,15H,2-5H2,1H3

InChI Key

VMCHYHYBKKUJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

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